N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide
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Overview
Description
The compound "N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide" is a complex molecule that appears to be related to a class of compounds with potential inhibitory activity against thymidylate synthase (TS), which is an enzyme involved in DNA synthesis. Such compounds have applications as antitumor and antibacterial agents due to their ability to interfere with the replication of DNA in rapidly dividing cells .
Synthesis Analysis
The synthesis of related compounds involves the creation of a key intermediate, which in the case of the 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, is 2-(pivaloylamino)-4-oxo-6-methylpyrrolo[2,3-d]-pyrimidine. This intermediate is then further modified by appending appropriately substituted aryl thiols to the 5-position via an oxidative addition reaction. This reaction also results in the deprotection of the 2-amino group, which is crucial for the biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various techniques, including X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, antipyrine derivatives have been found to crystallize in the monoclinic P21/c space group, with their crystal packing stabilized by a combination of hydrogen bonds and other intermolecular interactions such as C–H⋯π and lone pair⋯π contacts .
Chemical Reactions Analysis
Compounds with similar functional groups, such as N-(arylsulfonyloxy)phthalimides, undergo specific chemical reactions like the base-catalyzed Lossen rearrangement and the acid-catalyzed Beckmann rearrangement. These reactions lead to the formation of products like N,N'-diaryl ureas and amine salts, or a mixture of 4-aryl-1H-2,3-benzoxazin-1-ones and diarylsulfones, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of different substituents on the aromatic rings can significantly affect the potency of these molecules as inhibitors of thymidylate synthase. The electronic properties, such as the ability to form hydrogen bonds and π-interactions, play a crucial role in the biological activity and stability of these compounds. The solid-state structures of related compounds have been analyzed through Hirshfeld surface analysis, which evaluates the contribution of different energy frameworks, indicating that electrostatic energy plays a dominant role in stabilization .
Scientific Research Applications
Sulfonamide Applications in Scientific Research
Analytical Techniques Development A study by Lei Ye et al. (2012) describes the development of nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including various sulfonamide derivatives. This research demonstrates the utility of sulfonamides in analytical chemistry, particularly in the quality control and analysis of pharmaceutical compounds, showcasing their importance in developing analytical methodologies (Lei Ye et al., 2012).
Antimalarial and Antiviral Research Asmaa M. Fahim and Eman H. I. Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity, highlighting the potential of sulfonamide compounds in antimalarial and antiviral research. Their study underscores the significance of sulfonamides in the development of new therapeutic agents for infectious diseases (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Cancer Research Nancy Z. Zhou et al. (2008) discussed the synthesis and evaluation of a sulfonamide compound (MGCD0103) as a histone deacetylase inhibitor with potential cancer therapeutic applications. This highlights sulfonamides' role in epigenetic modifications and cancer treatment, offering a pathway for the development of novel anticancer drugs (Nancy Z. Zhou et al., 2008).
Antimicrobial and Antifungal Applications Amani M. R. Alsaedi et al. (2019) synthesized novel sulfone derivatives with sulfonamide groups, showcasing their effectiveness in antimicrobial and antifungal applications. This research illustrates the broad spectrum of sulfonamide compounds in combating various microbial pathogens (Amani M. R. Alsaedi et al., 2019).
Future Directions
Mechanism of Action
Mode of Action
The mode of action of N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular and cellular level are subjects of ongoing research.
properties
IUPAC Name |
N-[5,6-dimethyl-2-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S2/c1-13-14(2)33-22-19(13)20(26-21(30)15-6-4-3-5-7-15)27-23(28-22)34-12-18(29)25-16-8-10-17(11-9-16)35(24,31)32/h3-11H,12H2,1-2H3,(H,25,29)(H2,24,31,32)(H,26,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYVSBZBHYYGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)NC(=O)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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